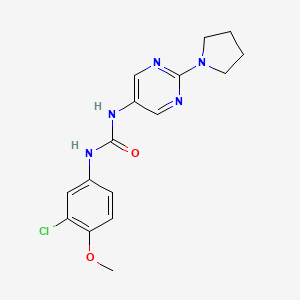

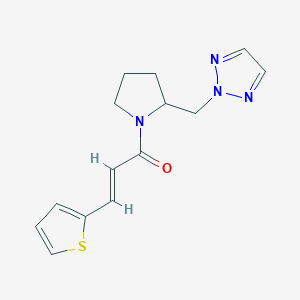

1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and their biological activities. For instance, paper discusses the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which have shown significant antiproliferative effects on various cancer cell lines, suggesting that the compound may also possess similar anticancer properties.

Synthesis Analysis

The synthesis of related diaryl urea derivatives is detailed in paper , where the compounds were designed and synthesized using computer-aided design. The synthesis process typically involves the reaction of appropriate aryl isothiocyanates with amines in suitable solvents. Although the exact synthesis of "1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" is not described, it can be inferred that a similar approach could be employed, using 3-chloro-4-methoxyphenyl isothiocyanate and 2-(pyrrolidin-1-yl)pyrimidin-5-amine as starting materials.

Molecular Structure Analysis

Paper provides an analysis of non-covalent interactions in similar compounds, which were characterized using various techniques such as FT-IR, FT-Raman, NMR, X-ray diffraction, and mass spectrometry. The molecular structure of diaryl ureas is often stabilized by intramolecular non-covalent interactions, which can be visualized using reduced density gradient (RDG) functions. These interactions, including hydrogen bonds and van der Waals forces, are crucial for the stability and biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of diaryl ureas can be influenced by the presence of substituents on the phenyl rings. In the context of the compound , the chloro and methoxy groups on the phenyl ring could affect its reactivity towards nucleophiles and electrophiles. The pyrimidinyl and pyrrolidinyl groups may also participate in chemical reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are determined by their molecular structure and the nature of their substituents. The presence of a methoxy group could increase the solubility in organic solvents, while the chloro group could contribute to the compound's overall lipophilicity. The non-covalent interactions discussed in paper also play a role in the compound's crystal lattice formation, which can affect its physical properties.

Aplicaciones Científicas De Investigación

Conformational and Tautomeric Control in Ureido Derivatives

Ureido derivatives, including compounds similar to 1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, have been studied for their conformational and tautomeric properties. Research by Kwiatkowski et al. (2019) on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives explored the conformational equilibrium in the urea moiety and tautomerism in the pyrimidine part. These compounds associate through hydrogen bonding, displaying tautomerism controlled by conformational state, which can be utilized in molecular sensing applications, exploiting the kinetic trapping effect for reversible reactions (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Catalytic Applications in Chemical Synthesis

The catalytic properties of derivatives similar to 1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea have been investigated for potential applications in chemical synthesis. Ma et al. (2016) demonstrated the use of D-xylonic acid as both a solvent and an effective catalyst for the synthesis of dihydropyrimidinones and their derivatives from aldehydes, β-dicarbonyl compounds, and urea or thiourea. This method emphasizes environmental friendliness, easy operation, and excellent yields, highlighting the role of urea derivatives in green chemistry (Ma, Zhong, Peng, & Sun, 2016).

Antiproliferative Activity Against Cancer Cells

Recent studies have also explored the antiproliferative activity of urea derivatives against various cancer cell lines. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines. The research identified compounds with significant inhibitory effects, suggesting the potential of urea derivatives as anticancer agents (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Propiedades

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O2/c1-24-14-5-4-11(8-13(14)17)20-16(23)21-12-9-18-15(19-10-12)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGYRHQECZIIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)

![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B3016207.png)

amine hydrochloride](/img/structure/B3016214.png)

![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B3016218.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyridine](/img/structure/B3016219.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)

![N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B3016222.png)

![N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3016223.png)